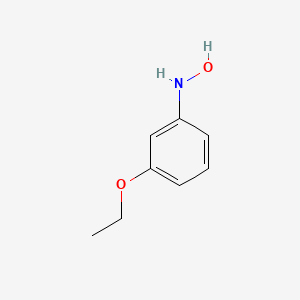
3-Ethoxy-N-hydroxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-N-hydroxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N-hydroxyaniline can be achieved through several methods. One common approach involves the ethoxylation of N-hydroxyaniline. This process typically requires the use of ethyl iodide (C2H5I) as the ethoxylating agent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-Ethoxy-N-hydroxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its role as a stabilizer and additive in various formulations is also of interest.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. Additionally, its antioxidant properties enable it to scavenge free radicals and protect cells from oxidative damage. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Ethoxy-N-hydroxyaniline
- 3-Methoxy-N-hydroxyaniline
- 3-Ethoxy-N-methylaniline
Comparison: 3-Ethoxy-N-hydroxyaniline is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to similar compounds, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
91861-93-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-3-4-7(6-8)9-10/h3-6,9-10H,2H2,1H3 |
InChI Key |
ZKWWZNQYRADEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















